Bis(2-hydroxyethyl)ammonium butyl sulphate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

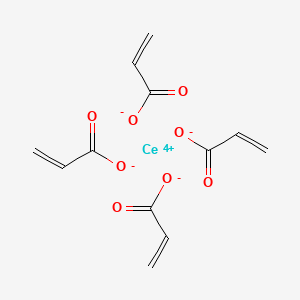

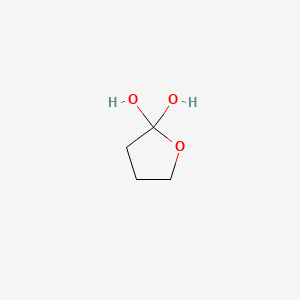

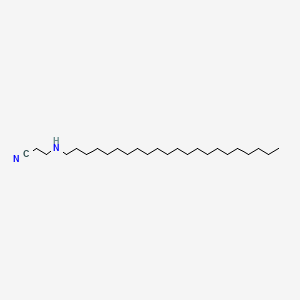

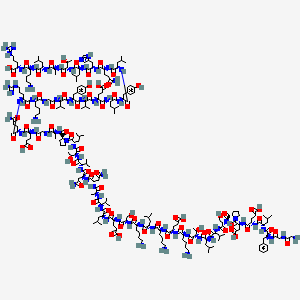

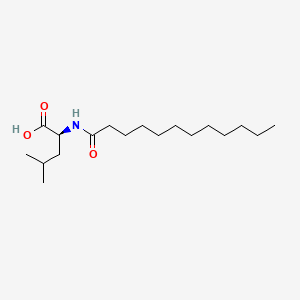

2-ヒドロキシエチルアンモニウムブチルスルフェート: は、分子式C8H21NO6Sの有機化合物です。これは、室温で液体状態にある塩である、イオン液体の種類です。この化合物は、高い熱安定性、低い揮発性、水と有機溶媒に対する優れた溶解性などのユニークな特性で知られています。これらの特性により、さまざまな産業および科学的用途で価値があります。

準備方法

合成ルートと反応条件

2-ヒドロキシエチルアンモニウムブチルスルフェートの合成は、通常、ブチルスルフェートとビス(2-ヒドロキシエチル)アミンとの反応を伴います。反応は、目的の生成物の形成を確実にするために、制御された条件下で行われます。一般的な反応は次のように表すことができます。

ブチルスルフェート+ビス(2-ヒドロキシエチル)アミン→2-ヒドロキシエチルアンモニウムブチルスルフェート

反応は、通常、不要な副反応を防ぐために不活性雰囲気中で行われます。温度と圧力の条件は、生成物の収率と純度を最適化するために慎重に監視されます。

工業生産方法

工業環境では、2-ヒドロキシエチルアンモニウムブチルスルフェートの生産には、大規模な反応器と連続処理技術が使用されます。原料は反応器に供給され、そこで制御された条件下で反応が起こります。その後、生成物は蒸留、結晶化、またはクロマトグラフィーなどの技術を使用して精製され、不純物を除去して高純度の化合物を得ます。

化学反応の分析

反応の種類

2-ヒドロキシエチルアンモニウムブチルスルフェートは、次のようなさまざまな化学反応を起こす可能性があります。

酸化: この化合物は、酸化剤と反応条件に応じて、さまざまな酸化生成物を生成するために酸化される可能性があります。

還元: これは、さまざまな還元生成物を生成するために還元される可能性があります。

置換: この化合物は、1つ以上の官能基が他の基に置き換えられる置換反応を起こす可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素、過マンガン酸カリウム、三酸化クロムなどがあります。反応は通常、酸性または塩基性媒体中で行われます。

還元: 一般的な還元剤には、水素化ホウ素ナトリウム、水素化リチウムアルミニウム、水素ガスなどがあります。反応は通常、触媒の存在下で行われます。

置換: 置換反応の一般的な試薬には、ハロゲン、ハロゲン化アルキル、その他の求電子剤などがあります。反応は通常、塩基または酸触媒の存在下で行われます。

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化反応はアルデヒド、ケトン、またはカルボン酸を生成する可能性があり、還元反応はアルコールまたはアミンを生成する可能性があります。置換反応は、2-ヒドロキシエチルアンモニウムブチルスルフェートのさまざまな置換誘導体の形成につながる可能性があります。

科学研究の応用

2-ヒドロキシエチルアンモニウムブチルスルフェートは、次のような科学研究に幅広く適用されています。

化学: これは、有機合成や重合など、さまざまな化学反応で溶媒や触媒として使用されます。

生物学: この化合物は、生物学的研究で、細胞培養の培地として、およびタンパク質や酵素の安定剤として使用されます。

医学: これは、医薬品製剤で賦形剤として、およびドラッグデリバリーシステムで使用されます。

産業: この化合物は、潤滑油、界面活性剤、その他の特殊化学品の生産に使用されます。

科学的研究の応用

Bis(2-hydroxyethyl)ammonium butyl sulphate has a wide range of applications in scientific research, including:

Chemistry: It is used as a solvent and catalyst in various chemical reactions, including organic synthesis and polymerization.

Biology: The compound is used in biological research as a medium for cell culture and as a stabilizer for proteins and enzymes.

Medicine: It is used in pharmaceutical formulations as an excipient and in drug delivery systems.

Industry: The compound is used in the production of lubricants, surfactants, and other specialty chemicals.

作用機序

2-ヒドロキシエチルアンモニウムブチルスルフェートの作用機序には、システム内の分子標的と経路との相互作用が含まれます。この化合物は、さまざまな分子と水素結合とイオン相互作用を形成でき、それらの安定性、溶解性、反応性を影響を与える可能性があります。これらの相互作用は、システムの全体的な挙動に影響を与え、所望の効果をもたらす可能性があります。

類似の化合物との比較

2-ヒドロキシエチルアンモニウムブチルスルフェートは、次のような他の類似の化合物と比較できます。

- 2-ヒドロキシエチルアンモニウムメチルスルフェート

- 2-ヒドロキシエチルアンモニウムエチルスルフェート

- 2-ヒドロキシエチルアンモニウムプロピルスルフェート

これらの化合物は、類似の構造と特性を共有していますが、スルフェート基に付着したアルキル鎖の長さが異なります。2-ヒドロキシエチルアンモニウムブチルスルフェートのユニークな特性、たとえばより高い熱安定性と溶解性により、特定の用途で特に価値があります。

類似化合物との比較

Bis(2-hydroxyethyl)ammonium butyl sulphate can be compared with other similar compounds, such as:

- Bis(2-hydroxyethyl)ammonium methyl sulphate

- Bis(2-hydroxyethyl)ammonium ethyl sulphate

- Bis(2-hydroxyethyl)ammonium propyl sulphate

These compounds share similar structures and properties but differ in the length of the alkyl chain attached to the sulphate group. The unique properties of this compound, such as its higher thermal stability and solubility, make it particularly valuable in certain applications.

特性

CAS番号 |

84782-02-5 |

|---|---|

分子式 |

C8H21NO6S |

分子量 |

259.32 g/mol |

IUPAC名 |

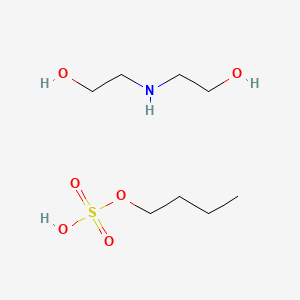

butyl hydrogen sulfate;2-(2-hydroxyethylamino)ethanol |

InChI |

InChI=1S/C4H11NO2.C4H10O4S/c6-3-1-5-2-4-7;1-2-3-4-8-9(5,6)7/h5-7H,1-4H2;2-4H2,1H3,(H,5,6,7) |

InChIキー |

PXBHPPQVJQTISG-UHFFFAOYSA-N |

正規SMILES |

CCCCOS(=O)(=O)O.C(CO)NCCO |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。